molecular formula C12H9Cl2NO2S B171909 4-chloro-N-(3-chlorophenyl)benzenesulfonamide CAS No. 1216-98-4

4-chloro-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B171909
CAS No.: 1216-98-4
M. Wt: 302.2 g/mol
InChI Key: WODOCQYEVFOZDC-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9Cl2NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(3-chlorophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+3-chloroanilineThis compound+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{3-chloroaniline} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+3-chloroaniline→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Solvent selection is also crucial, with common choices being dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

4-Chloro-N-(3-chlorophenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 3-Chloro-N-(4-chlorophenyl)benzenesulfonamide
  • 4-Amino-N-(3-chlorophenyl)benzenesulfonamide
  • 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide

Comparison: 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-N-(3-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODOCQYEVFOZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308420
Record name 4-chloro-N-(3-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216-98-4
Record name NSC203891
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Record name 4-chloro-N-(3-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4-DICHLOROBENZENESULFONANILIDE
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